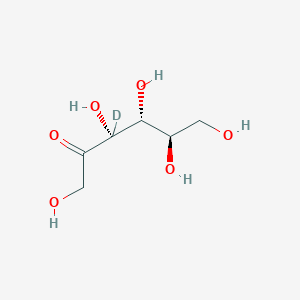

D-Psicose-d

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a C-3 epimer of D-fructose and is rarely found in nature . D-Psicose has 70% of the sweetness of sucrose but only 0.3% of its energy, making it an ideal low-calorie sweetener . It has been suggested as a substitute for sucrose in food products due to its beneficial physiological functions, such as blood glucose suppression, reactive oxygen species scavenging, and neuroprotective effects .

Preparation Methods

D-Psicose can be produced through both physicochemical and enzymatic processes. The physicochemical process involves high temperatures and varying pH levels, often resulting in undesirable by-products . The enzymatic method, on the other hand, uses D-psicose 3-epimerase (DPEase) to convert D-fructose into D-psicose with high specificity and yield . Industrial production often involves the use of recombinant DPEase expressed in Escherichia coli, optimized for high yield and purity .

Chemical Reactions Analysis

D-Psicose undergoes various chemical reactions, including epimerization, oxidation, and reduction. The primary reaction is the epimerization of D-fructose to D-psicose using DPEase . This reaction is highly specific and does not produce other sugars as by-products . Common reagents include D-fructose and DPEase, with optimal conditions being pH 7.5 and 55°C . Major products formed include D-psicose and, in some cases, minor amounts of other sugars depending on the method used .

Scientific Research Applications

D-Psicose has a wide range of applications in scientific research. In chemistry, it is used as a low-calorie sweetener and a bulking agent . In biology, it has been shown to have neuroprotective effects and can scavenge reactive oxygen species . In medicine, it is used to suppress blood glucose levels and reduce body fat accumulation . Industrially, it is used in food products to improve gelling behavior and flavor .

Mechanism of Action

The mechanism of action of D-psicose involves its interaction with various molecular targets and pathways. It inhibits hepatic lipogenic enzymes and intestinal α-glycosidase, leading to reduced body fat accumulation and lower blood glucose levels . Additionally, it scavenges reactive oxygen species, providing neuroprotective effects .

Comparison with Similar Compounds

D-Psicose is similar to other rare sugars such as D-tagatose, D-allose, and xylitol . it is unique in its high sweetness relative to its low caloric content. Unlike D-tagatose and D-allose, D-psicose has a higher relative sweetness and lower energy value . Xylitol, while also a low-calorie sweetener, does not have the same physiological benefits as D-psicose .

Properties

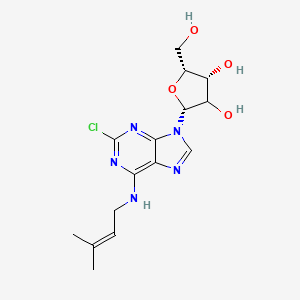

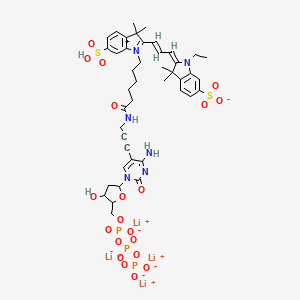

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

(3R,4R,5R)-3-deuterio-1,3,4,5,6-pentahydroxyhexan-2-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m1/s1/i6D |

InChI Key |

BJHIKXHVCXFQLS-FKMIVRRYSA-N |

Isomeric SMILES |

[2H][C@@]([C@@H]([C@@H](CO)O)O)(C(=O)CO)O |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B12402528.png)